1-Adamantylhydrazine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Adamantylhydrazine hydrochloride involves the reaction of adamantane with hydrazine in the presence of a suitable catalyst or under specific temperature conditions. Further purification and characterization steps are necessary to obtain the desired compound in high yield and purity .

Molecular Structure Analysis

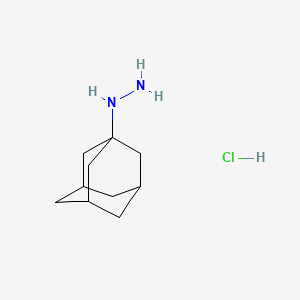

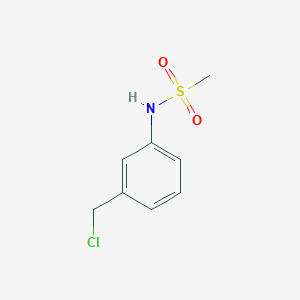

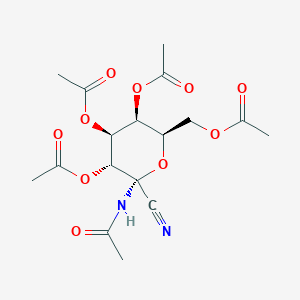

1-Adamantylhydrazine hydrochloride has a unique structure, combining the rigid adamantane framework with the hydrazine functional group. The adamantyl moiety provides steric hindrance and influences the compound’s reactivity. Crystal X-ray diffraction and spectroscopic techniques (such as nuclear magnetic resonance, Raman, and infrared spectroscopies) have been employed to elucidate its molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 1-Adamantylhydrazine hydrochloride involves nucleophilic substitution, hydrazine condensation, and potential cyclization reactions. Its behavior under various reaction conditions and with different reagents is an area of ongoing research. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Summary of the Application

Adamantane derivatives are known to have a broad spectrum of biological activity, including antiviral effects . The high lipophilicity and unique geometry of the adamantane skeleton enhance the permeability and adsorption of these compounds with respect to cell membranes . This is the reason for the manifestation of the virus-inhibiting action through suppression of early stages of the virus reproductive cycle .

Methods of Application or Experimental Procedures

Adamantane derivatives were synthesized by reaction of 1,3-diketones containing adamantane and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) . Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate was prepared by reaction of ethyl-3-(1-adamantyl)-2-benzoyl-3-oxopropanoate and hydrazine hydrochloride .

Results or Outcomes

The synthesized compounds were tested for antiviral activity against smallpox vaccine virus in cell culture . A significant number of the studied adamantane derivatives exhibited virus-inhibiting properties against smallpox vaccine virus in experiments in cell culture .

2. Synthesis of Functional Adamantane Derivatives

Specific Scientific Field

Summary of the Application

The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .

Results or Outcomes

Various researchers around the world have added extensive theoretical and experimental data in this area . It has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

3. Antitumor Activity

Specific Scientific Field

Summary of the Application

Adamantane derivatives have been found to exhibit antitumor activity . The unique geometry and high lipophilicity of the adamantane skeleton enhance the permeability and adsorption of these compounds with respect to cell membranes . This allows for the manifestation of the tumor-inhibiting action through suppression of early stages of the tumor growth cycle .

Methods of Application or Experimental Procedures

Adamantane derivatives were synthesized by reaction of 1,3-diketones containing adamantane and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) . Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate was prepared by reaction of ethyl-3-(1-adamantyl)-2-benzoyl-3-oxopropanoate and hydrazine hydrochloride .

Results or Outcomes

The synthesized compounds were tested for antitumor activity in cell culture . A significant number of the studied adamantane derivatives exhibited tumor-inhibiting properties in experiments in cell culture .

4. Antimalarial Activity

Specific Scientific Field

Summary of the Application

Adamantane derivatives have been found to exhibit antimalarial activity . The unique geometry and high lipophilicity of the adamantane skeleton enhance the permeability and adsorption of these compounds with respect to cell membranes . This allows for the manifestation of the malaria-inhibiting action through suppression of early stages of the malaria parasite’s life cycle .

Methods of Application or Experimental Procedures

Adamantane derivatives were synthesized by reaction of 1,3-diketones containing adamantane and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) . Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate was prepared by reaction of ethyl-3-(1-adamantyl)-2-benzoyl-3-oxopropanoate and hydrazine hydrochloride .

Results or Outcomes

The synthesized compounds were tested for antimalarial activity in cell culture . A significant number of the studied adamantane derivatives exhibited malaria-inhibiting properties in experiments in cell culture .

5. Antidiabetic Activity

Specific Scientific Field

Summary of the Application

Adamantane derivatives have been found to exhibit antidiabetic activity . The unique geometry and high lipophilicity of the adamantane skeleton enhance the permeability and adsorption of these compounds with respect to cell membranes . This allows for the manifestation of the diabetes-inhibiting action through suppression of early stages of the diabetes development cycle .

Methods of Application or Experimental Procedures

Adamantane derivatives were synthesized by reaction of 1,3-diketones containing adamantane and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) . Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate was prepared by reaction of ethyl-3-(1-adamantyl)-2-benzoyl-3-oxopropanoate and hydrazine hydrochloride .

Results or Outcomes

The synthesized compounds were tested for antidiabetic activity in cell culture . A significant number of the studied adamantane derivatives exhibited diabetes-inhibiting properties in experiments in cell culture .

6. Antituberculosis Activity

Specific Scientific Field

Summary of the Application

Adamantane derivatives have been found to exhibit antituberculosis activity . The unique geometry and high lipophilicity of the adamantane skeleton enhance the permeability and adsorption of these compounds with respect to cell membranes . This allows for the manifestation of the tuberculosis-inhibiting action through suppression of early stages of the tuberculosis development cycle .

Methods of Application or Experimental Procedures

Adamantane derivatives were synthesized by reaction of 1,3-diketones containing adamantane and binucleophilic reagents (hydrazine, phenylhydrazine, semicarbazide, etc.) . Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate was prepared by reaction of ethyl-3-(1-adamantyl)-2-benzoyl-3-oxopropanoate and hydrazine hydrochloride .

Results or Outcomes

The synthesized compounds were tested for antituberculosis activity in cell culture . A significant number of the studied adamantane derivatives exhibited tuberculosis-inhibiting properties in experiments in cell culture .

Eigenschaften

IUPAC Name |

1-adamantylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVWKAPWNPKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498255 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantylhydrazine hydrochloride | |

CAS RN |

16782-39-1 | |

| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 194592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC194592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)